Technical Monograph: Structural Dynamics and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid
Technical Monograph: Structural Dynamics and Synthetic Utility of (2-((2-Methoxybenzyl)oxy)phenyl)boronic Acid
This guide provides an in-depth technical analysis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid , a specialized organoboron intermediate used in advanced medicinal chemistry and materials science.
Executive Summary & Chemical Identity
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CAS: 871125-76-7 ) is a sterically congested, bifunctional building block.[1] It serves primarily as a protected phenol equivalent in Suzuki-Miyaura cross-coupling reactions. The molecule features a boronic acid warhead orthogonal to a labile ortho-methoxybenzyl (OMB) ether protecting group. This specific architecture allows for the introduction of a phenol moiety into a biaryl system while maintaining stability during palladium-catalyzed coupling.
Chemical Specifications
| Property | Data |
| CAS Number | 871125-76-7 |
| Molecular Formula | C₁₄H₁₅BO₄ |
| Molecular Weight | 258.08 g/mol |
| SMILES | COc1ccccc1COc2ccccc2B(O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water |
| pKa (Boronic Acid) | ~8.8 (Estimated based on phenylboronic acid) |
Structural Analysis & Reactivity Profile
Steric and Electronic Environment
The molecule is characterized by significant steric bulk proximal to the boron center. The (2-methoxybenzyl)oxy group at the ortho position exerts two critical effects:
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Steric Hindrance: The bulky benzyl ether impedes the approach of the palladium catalyst during the transmetallation step of the Suzuki cycle, often requiring highly active catalyst systems (e.g., S-Phos or XPhos) to achieve high yields.
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Intramolecular Coordination: The ether oxygen atoms (both the benzylic ether and the distal methoxy group) can act as weak Lewis bases. While the 7-membered ring formation required for B···O coordination from the benzylic oxygen is entropically disfavored compared to 5-membered analogs, the electron-rich nature of the substituent increases the nucleophilicity of the aryl ring, potentially accelerating oxidative addition in reverse coupling scenarios.
The Ortho-Methoxybenzyl (OMB) Protecting Group
Unlike the common para-methoxybenzyl (PMB) group, the ortho-isomer (OMB) offers unique chelation properties.
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Cleavage: The OMB group is oxidatively labile. It can be removed post-coupling using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) to reveal the free phenol.
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Acid Sensitivity: It is also cleavable under acidic conditions (e.g., TFA), though it is generally more robust than the PMB group towards mild acids, providing orthogonal protection strategies.
Synthetic Methodology
The synthesis of this boronic acid is best approached via a Bottom-Up Alkylation-Metallation sequence . Direct borylation of the phenol is discouraged due to the incompatibility of the free hydroxyl group with lithiation reagents.
Protocol: Synthesis from 2-Bromophenol
Step 1: Williamson Ether Synthesis
Reagents: 2-Bromophenol (1.0 eq), 2-Methoxybenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq), DMF.
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Dissolve 2-bromophenol in anhydrous DMF (0.5 M).
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Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.
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Dropwise add 2-methoxybenzyl chloride.
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Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
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Workup: Dilute with water, extract with Et₂O. Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate.
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Intermediate: 1-Bromo-2-((2-methoxybenzyl)oxy)benzene.
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Step 2: Cryogenic Lithiation & Borylation
Reagents: n-Butyllithium (1.1 eq), Triisopropyl borate (1.2 eq), THF.
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Dissolve the bromide intermediate in anhydrous THF (0.2 M) under Argon.
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Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.
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Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78°C.
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Add Triisopropyl borate (B(OiPr)₃) rapidly in one portion.
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Allow the reaction to warm to room temperature overnight.
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Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester.
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Purification: Extract with EtOAc. The product may crystallize upon concentration or require recrystallization from Acetonitrile/Water.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming 2-bromophenol into the target boronic acid.
Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
This reagent is the standard for introducing a "masked" phenol into a biaryl scaffold.
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Catalyst Recommendation: Due to the ortho-alkoxy steric bulk, standard Pd(PPh₃)₄ may be sluggish. Use Pd(dppf)Cl₂ or Pd₂(dba)₃ / S-Phos for difficult substrates.
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Base: K₃PO₄ (anhydrous) or Cs₂CO₃ in Dioxane/Water typically gives the best turnover.
Pathway: Synthesis of Hydroxy-Biaryls
The primary utility is the generation of 2-hydroxybiaryls, which are privileged structures in kinase inhibitors and natural products (e.g., Vancomycin aglycon analogs).
Figure 2: Workflow for utilizing the boronic acid to access 2-hydroxybiaryls via cross-coupling and deprotection.
Characterization Data (Expected)
To validate the synthesis, the following spectral signatures should be confirmed:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.0–7.8 ppm (s, 2H): B(OH)₂ protons (broad, D₂O exchangeable).
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δ 7.6–6.9 ppm (m, 8H): Aromatic protons (complex multiplet due to two rings).
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δ 5.10 ppm (s, 2H): Benzylic CH₂ (distinctive singlet).
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δ 3.80 ppm (s, 3H): Methoxy CH₃.
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¹¹B NMR:
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δ ~29 ppm: Broad singlet characteristic of arylboronic acids (trigonal planar).
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Mass Spectrometry (ESI):
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Expect [M-H]⁻ or boronate ester adducts depending on solvent (e.g., methanol adducts).
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References
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PubChem. (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid (CID 16218051).[2] National Library of Medicine. [Link][2]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Oxidative Cleavage of Methoxybenzyl Ethers). [Link]
